![molecular formula C12H6Br2S B1269728 3,7-Dibromodibenzo[b,d]thiophene CAS No. 83834-10-0](/img/structure/B1269728.png)

3,7-Dibromodibenzo[b,d]thiophene

Overview

Description

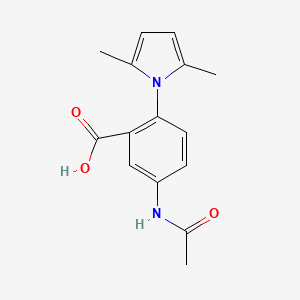

3,7-Dibromodibenzo[b,d]thiophene is an organic compound with the molecular formula C12H6Br2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 3 and 7 positions of the dibenzothiophene ring. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .

Mechanism of Action

Target of Action

3,7-Dibromodibenzo[b,d]thiophene is a key organic synthesis intermediate . It is primarily used in the synthesis of various organic compounds, particularly in the field of polymers . It is also used in the production of organic semiconductor devices such as organic thin-film transistors and organic solar cells .

Mode of Action

It is known to be used in the synthesis of nitrogen-containing compounds, electronic components, and materials for electronic devices . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its use in the synthesis of organic compounds and electronic materials, it can be inferred that it plays a role in the chemical reactions involved in these processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize. For instance, when used in the production of organic semiconductor devices, it contributes to the properties of these devices .

Action Environment

This compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These environmental factors can influence its stability and efficacy. It should also be handled carefully to avoid contact with oxygen, strong acids, strong bases, and strong oxidizing agents, which could trigger hazardous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-Dibromodibenzo[b,d]thiophene can be synthesized through various methods. One common approach involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form dibenzothiophene dioxide.

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include organolithium or Grignard reagents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are commonly employed

Major Products:

Substitution Reactions: Various substituted dibenzothiophenes.

Oxidation Reactions: Dibenzothiophene dioxide.

Coupling Reactions: Conjugated polymers and oligomers

Scientific Research Applications

3,7-Dibromodibenzo[b,d]thiophene has several applications in scientific research:

Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conducting polymers.

Materials Science: The compound is utilized in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Dibenzothiophene: The parent compound without bromine substitutions.

3,7-Dibromodibenzo[b,d]thiophene dioxide: An oxidized form of this compound.

4,7-Dibromobenzo[b]thiophene: A similar compound with bromine substitutions at different positions.

Uniqueness: this compound is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of organic semiconductors and materials for electronic applications .

Properties

IUPAC Name |

3,7-dibromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNBVODPWIFUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355504 | |

| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83834-10-0 | |

| Record name | 3,7-Dibromodibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,7-Dibromodibenzo[b,d]thiophene a valuable building block in the development of organic semiconductors?

A1: this compound serves as a crucial precursor in organic semiconductor synthesis due to its structure and reactivity. The two bromine atoms provide handles for further functionalization through various coupling reactions, allowing the incorporation of the dibenzo[b,d]thiophene unit into larger conjugated systems []. This is exemplified in the research paper where this compound is used as the starting material to synthesize a novel ladder-type heteroheptacene building block. This building block is then further reacted to produce four distinct semiconducting copolymers [].

Q2: How does the structure of this compound contribute to the properties of the resulting polymers?

A2: The planar and rigid structure of the dibenzo[b,d]thiophene unit, retained in this compound, enhances the conjugation length within the polymer backbone []. This extended conjugation is essential for achieving desirable optoelectronic properties, such as a narrow band gap for efficient light absorption in organic solar cells []. Additionally, the presence of sulfur in the dibenzo[b,d]thiophene unit can influence intermolecular interactions and packing within the polymer, further influencing charge transport properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)

![2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269655.png)

![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)